
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate typically involves multiple steps, starting from the acridine core. The process generally includes:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Substitution Reactions: Introduction of the amino group at the 9-position of the acridine ring.
Coupling Reactions: Attachment of the phenyl group to the acridine core.
Sulfonation: Introduction of the sulfonamide group to the phenyl ring.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Dihydrate Formation: Crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the acridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to acridine N-oxides, while reduction can yield various amine derivatives.
科学研究应用
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for anticancer and antimicrobial research.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of materials with specific photophysical properties.
作用机制
The mechanism of action of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair, making it a potent inhibitor of cell proliferation.
相似化合物的比较
Similar Compounds
- N-(4-(Acridin-9-ylamino)phenyl)propane-1-sulfonamide hydrochloride
- N-(4-(Acridin-9-ylamino)phenyl)butane-1-sulfonamide hydrochloride
Uniqueness
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate stands out due to its specific hexane-1-sulfonamide group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets and improves its solubility and stability compared to similar compounds.
属性
分子式 |
C25H32ClN3O4S |
|---|---|
分子量 |
506.1 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)phenyl]hexane-1-sulfonamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH.2H2O/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;;;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H;2*1H2 |
InChI 键 |
VXQQTAPXBMXTOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


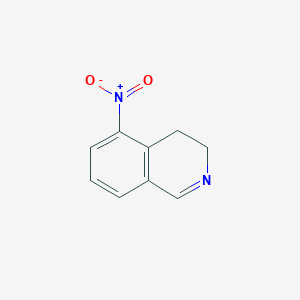
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
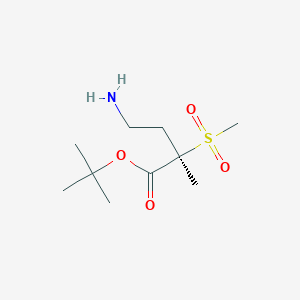
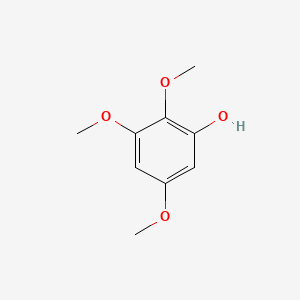
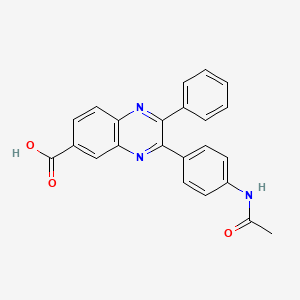
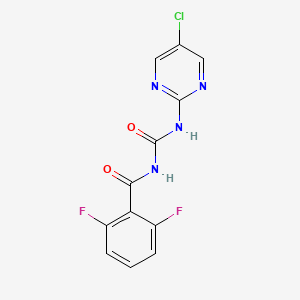
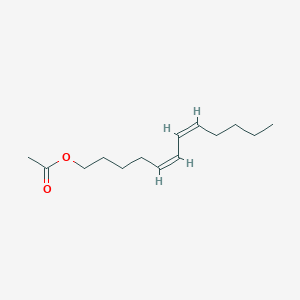
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)


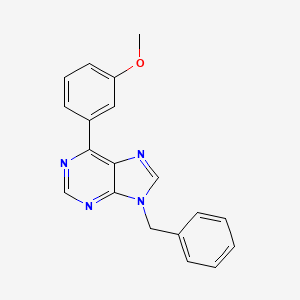
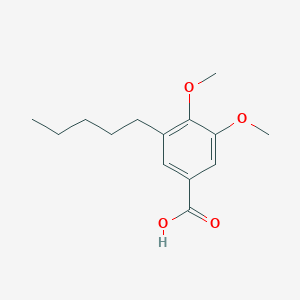
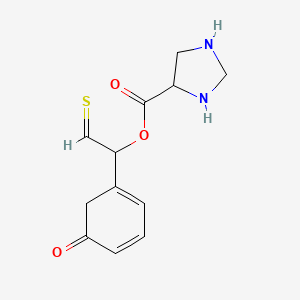
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
